N~1~-(4-chlorobenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(4-chlorobenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3815951
CAS Number:
Molecular Formula: C17H19ClN2O3S
Molecular Weight: 366.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides

Compound Description: This series of compounds, particularly compound 5e, demonstrated potent cytotoxicity against various human cancer cell lines (SW620 colon cancer, PC-3 prostate cancer, and NCI-H23 lung cancer) []. These compounds were designed as procaspase-3 activators by combining structural features of PAC-1 (a known procaspase-3 activator) and oncrasin-1 (a potential anticancer agent) []. Notably, compound 5e exhibited significantly greater potency compared to PAC-1 and oncrasin-1, even surpassing 5-FU in cytotoxicity across the tested cell lines []. Mechanistic studies suggested that compound 5e functions as an allosteric inhibitor of procaspase-3, likely by chelating the inhibitory zinc ion [].

N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1)

Compound Description:This compound exhibits potent and selective agonist activity towards the melanocortin subtype-4 receptor (MC4R) []. This selectivity is notable as it shows 1184-fold and 350-fold greater affinity for MC4R compared to MC3R and MC5R, respectively []. This compound has been implicated in reducing food intake and potentially contributing to erectile activity [].

2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

Compound Description:This compound acts as a potent 5-lipoxygenase (5-LO) inhibitor, demonstrating significant potential for treating asthma and inflammatory diseases []. Its efficacy is evident in its inhibition of 5-HPETE production by human 5-LO and LTB4 biosynthesis by human PMN leukocytes and human whole blood, achieving IC50 values of 22 nM, 7 nM, and 3.8 μM, respectively []. Furthermore, this compound exhibits functional activity in several in vivo models of inflammation, including rat pleurisy, hyperreactive rat models of antigen-induced dyspnea, and antigen-induced bronchoconstriction in conscious squirrel monkeys and sheep models of asthma [].

(E)-N′-benzylidene-carbohydrazides (4a–m) and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides (5a–g)

Compound Description:These two series of compounds, designed as procaspase activators, displayed promising antitumor activity []. They were synthesized by incorporating a 1-(4-chlorobenzyl)-1H-indole core []. Notably, compounds within the (E)-N′-benzylidene-carbohydrazides series, particularly those with a 2-OH substituent (4g–i), exhibited remarkable cytotoxicity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) []. Furthermore, compounds 4d and 4f, featuring 4-Cl and 4-NO2 substituents respectively, emerged as the most potent members, exhibiting IC50 values ranging from 0.011 to 0.001 μM [].

(E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione

Compound Description:This compound, belonging to a series of isatin derivatives, displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria []. Notably, it exhibited strong inhibitory activity against Escherichia coli (Gram-negative) and moderate activity against Staphylococcus aureus (Gram-positive) [].

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description:This series of compounds displayed noteworthy inhibitory activity against yeast α-glucosidase, an enzyme involved in carbohydrate metabolism []. While exhibiting weak activity against acetylcholinesterase (AChE), their potential as α-glucosidase inhibitors suggests possible therapeutic applications in managing conditions like diabetes [].

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description:This series of sulfonamide derivatives was explored for its antibacterial and lipoxygenase inhibitory potential []. Notably, several compounds within this series, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3), N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a), and N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5b), demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria []. Moreover, compounds like N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) exhibited notable inhibition of lipoxygenase, an enzyme involved in inflammation [].

(S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonylethylamine

Compound Description: This compound serves as a crucial intermediate in synthesizing Apremilast, a medication used to treat plaque psoriasis and psoriatic arthritis [].

Properties

Product Name

N~1~-(4-chlorobenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

InChI

InChI=1S/C17H19ClN2O3S/c1-13-4-3-5-16(10-13)20(24(2,22)23)12-17(21)19-11-14-6-8-15(18)9-7-14/h3-10H,11-12H2,1-2H3,(H,19,21)

InChI Key

LIRQUIGFKCXCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.